methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate
Overview
Description
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate is an organic compound that belongs to the class of esters Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 4-fluorobenzaldehyde in the presence of a base to form the corresponding pyrrole derivative. This intermediate is then reacted with methyl 3-bromopropanoate under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would typically include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of fragrances, flavors, or other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The pyrrole ring and fluorophenyl group may interact with enzymes or receptors, leading to various biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrrol-1-yl)-3-phenylpropanoate: Lacks the fluorine and additional methyl groups.
Ethyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate is unique due to the presence of both the fluorophenyl group and the dimethyl-substituted pyrrole ring. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 3-(2,5-dimethylpyrrol-1-yl)-3-(4-fluorophenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-11-4-5-12(2)18(11)15(10-16(19)20-3)13-6-8-14(17)9-7-13/h4-9,15H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOGBFBQBNNAMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(CC(=O)OC)C2=CC=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326884 | |
Record name | methyl 3-(2,5-dimethylpyrrol-1-yl)-3-(4-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818306 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866050-70-6 | |
Record name | methyl 3-(2,5-dimethylpyrrol-1-yl)-3-(4-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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